叔丁基-2-氯烟酸

描述

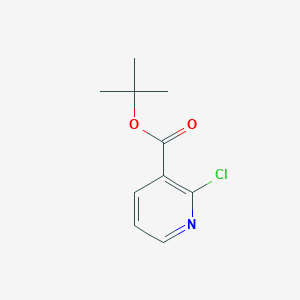

Tert-butyl 2-chloronicotinate is a chemical compound with the molecular formula C10H12ClNO2 . It is also known by other names such as 2-Chloro-4-pyridinecarboxylicacid1,1-dimethylethylester, 2-Chloropyridine-4-carboxylic acid tert-butyl ester, and tert-Butyl 2-chloropyridine-4-carboxylate .

Synthesis Analysis

The synthesis of tert-butyl 2-chloronicotinate involves the introduction of a tert-butyl nicotinate (tBu nic) directing group onto primary amides via Pd-catalyzed amidation . A weak base (Cs 2 CO 3 or K 2 CO 3) at 40-50 °C can be used provided that 1,1′-bis(dicyclohexylphosphino)ferrocene is selected as ligand .Molecular Structure Analysis

The molecular structure of tert-butyl 2-chloronicotinate is characterized by the presence of a tert-butyl group, a chloro group, and a nicotinate group . The tert-butyl group is easily introduced onto primary amides via Pd-catalyzed amidation .Chemical Reactions Analysis

The tert-butyl nicotinate (tBu nic) activated amides subsequently allow Zn(OAc)2-catalyzed nonsolvolytic alcoholysis in tBuOAc at 40-60 °C under neutral reaction conditions . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation .Physical And Chemical Properties Analysis

Tert-butyl 2-chloronicotinate has an average mass of 213.661 Da and a monoisotopic mass of 213.055649 Da . More detailed physical and chemical properties are not available in the sources retrieved.科学研究应用

Biomimetic Studies

Tert-butyl 2-chloronicotinate: is used in biomimetic studies to mimic the activity of metallo-exopeptidases. Researchers have developed a two-step catalytic amide-to-ester transformation of primary amides under mild conditions using a tert-butyl nicotinate directing group, which is introduced via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . This process is significant for understanding and replicating enzymatic functions in synthetic chemistry.

Amide Cleavage

The compound serves as a directing group for the cleavage of amides. The activation mechanism is considered biomimetic, where the C3-ester substituent of the pyridine in the directing group facilitates Zn-chelation, leading to a controlled amide-to-ester transformation . This method is particularly useful for the synthesis of esters from primary amides, which are otherwise resistant to such transformations.

Synthesis of Esters

Tert-butyl 2-chloronicotinate: is instrumental in the synthesis of esters from primary amides. The activated amide can be cleaved via Zn(OAc)2 catalysis, allowing non-solvolytic alcoholysis at 40-60°C under neutral reaction conditions . This provides a pathway to synthesize esters without the need for harsh conditions typically required for such reactions.

Chemoselectivity in Synthesis

The compound exhibits chemoselectivity, making it a valuable tool in synthetic chemistry where selective reactions are crucial. It shows compatibility with challenging reaction partners such as peptides, sugars, and sterols, illustrating its synthetic applicability in complex molecular environments .

Transition Metal Catalysis

In transition metal catalysis, Tert-butyl 2-chloronicotinate is used to activate primary amides for subsequent reactions. This activation is a key step in facilitating reactions that are otherwise difficult to achieve due to the chemical inertness of the amide group .

Pharmaceutical Research

The ability to transform amides into esters under mild conditions has implications in pharmaceutical researchTert-butyl 2-chloronicotinate -mediated transformations can potentially be applied to the modification of pharmaceutical compounds, enhancing their properties or enabling the creation of prodrugs .

Material Science

In material science, the controlled transformation of functional groups is essentialTert-butyl 2-chloronicotinate can be used to modify the surface properties of materials by introducing ester groups, thereby altering their interaction with other substances .

Peptide Modification

The compound’s compatibility with peptides allows for its use in peptide modification. This is particularly relevant in the development of peptide-based therapeutics, where modifications can improve stability, efficacy, or specificity .

作用机制

Target of Action

Tert-butyl 2-chloronicotinate is a chemical compound that is used in the field of organic synthesis It is known to be involved in the transformation of primary amides under mild reaction conditions .

Mode of Action

The compound interacts with its targets through a two-step catalytic process. A tert-butyl nicotinate (tBu nic) directing group is easily introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . This process activates the amides, allowing for further reactions .

Biochemical Pathways

The activated amides subsequently allow for Zn(OAc)2-catalyzed nonsolvolytic alcoholysis in tBuOAc at 40−60 °C under neutral reaction conditions . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation .

Result of Action

The result of the action of Tert-butyl 2-chloronicotinate is the transformation of primary amides into esters under mild reaction conditions . This transformation is chemoselective and compatible with challenging reaction partners, such as peptides, sugars, and sterols .

Action Environment

The action of Tert-butyl 2-chloronicotinate is influenced by several environmental factors. For instance, the temperature needs to be maintained at 40−60 °C for the Zn(OAc)2-catalyzed nonsolvolytic alcoholysis to occur . Additionally, the presence of a weak base (Cs2CO3 or K2CO3) is necessary for the introduction of the tBu nic directing group .

未来方向

The synthetic applicability of the two-step amide cleavage method used in the synthesis of tert-butyl 2-chloronicotinate has been demonstrated with challenging reaction partners, such as peptides, sugars, and sterols . Preliminary experiments also indicate that other weak nucleophiles can be used such as (hetero)arylamines (transamidation) as exemplified by 8-aminoquinoline . This suggests potential future directions for the use of tert-butyl 2-chloronicotinate in various chemical reactions.

属性

IUPAC Name |

tert-butyl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRYJISKTILWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458342 | |

| Record name | TERT-BUTYL 2-CHLORONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-chloronicotinate | |

CAS RN |

232951-83-6 | |

| Record name | TERT-BUTYL 2-CHLORONICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-chloropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is tert-butyl 2-chloronicotinate used in the amide-to-ester transformation described in the research?

A1: Tert-butyl 2-chloronicotinate acts as a precursor to the directing group, tert-butyl nicotinate (tBu nic), in this two-step transformation []. In the first step, tert-butyl 2-chloronicotinate undergoes a palladium-catalyzed amidation reaction with primary amides to introduce the tBu nic directing group. This group plays a crucial role in the subsequent zinc-catalyzed alcoholysis step, enabling the conversion of the amide to the corresponding ester.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide](/img/structure/B1280258.png)